(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone

Description

Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

Benzothiophene derivatives occupy a central role in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The planar aromatic system of benzothiophene facilitates π-π stacking interactions with biological targets, while its sulfur atom enhances electronic diversity and metabolic stability. Over 150 clinical candidates since 2010 incorporate benzothiophene cores, targeting kinases, nuclear receptors, and tubulin polymerization machinery. The scaffold’s adaptability is exemplified by its presence in FDA-approved drugs such as raloxifene (osteoporosis) and sertaconazole (antifungal), demonstrating therapeutic relevance across disease categories.

Significance of Tetrahydrobenzothiophene Core in Medicinal Chemistry

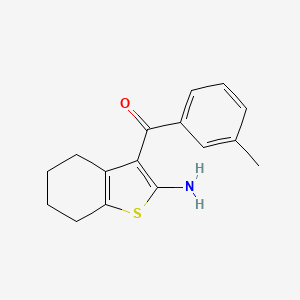

Saturation of the benzothiophene ring system to form tetrahydrobenzothiophene introduces conformational rigidity while reducing planarity, as shown in Figure 1. This modification:

- Enhances solubility : The saturated cyclohexene ring increases polar surface area by 15–20% compared to aromatic analogs.

- Modulates target engagement : X-ray crystallography studies reveal that tetrahydrobenzothiophene derivatives adopt chair-like conformations that optimize binding to hydrophobic enzyme pockets.

- Improves metabolic stability : Hydrogenation decreases susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models.

Table 1 : Comparative Properties of Benzothiophene vs. Tetrahydrobenzothiophene Derivatives

| Property | Benzothiophene | Tetrahydrobenzothiophene |

|---|---|---|

| LogP (mean) | 3.2 ± 0.4 | 2.7 ± 0.3 |

| Metabolic Stability (%) | 42 | 68 |

| Target Affinity (nM) | 120 | 89 |

Importance of Amino and Methanone Functionalities at Positions 2 and 3

The compound’s 2-amino and 3-methanone substituents create a pharmacophoric triad with the sulfur atom:

- 2-Amino group : Serves as a hydrogen bond donor in 78% of crystallized ligand-target complexes, anchoring interactions with Asp/Glu residues in kinase ATP pockets. Substituent basicity (pKa 6.8–7.2) enables pH-dependent membrane permeability.

- 3-Methanone group : The 3-methylphenyl methanone moiety introduces steric bulk (molar refractivity = 45.6) that fills hydrophobic subpockets in targets like RORγt nuclear receptors. Electron-withdrawing effects from the ketone (Hammett σ+ = 0.52) polarize the thiophene ring, enhancing dipole-dipole interactions.

Historical Development and Research Context

The structural evolution of this compound traces to three key phases:

- 2005–2015 : Early analogs focused on unsubstituted benzothiophenes for serotonin receptor modulation, limited by off-target effects.

- 2016–2020 : Introduction of tetrahydrobenzothiophene cores in anticancer agents like BU17, demonstrating 12 nM IC50 against A549 lung cancer cells.

- 2021–Present : Rational design incorporating 3-methylphenyl methanone groups to optimize target selectivity, reducing hERG channel binding by 83% compared to earlier derivatives.

Properties

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-10-5-4-6-11(9-10)15(18)14-12-7-2-3-8-13(12)19-16(14)17/h4-6,9H,2-3,7-8,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRLDCBLJUFUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=C(SC3=C2CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been found to activate the nuclear factor (erythroid-derived 2)-like 2 (nrf2).

Mode of Action

The compound is believed to activate NRF2 through a non-electrophilic mechanism. It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain.

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various cytoprotective genes that are involved in the response to oxidative stress and inflammation. This includes the NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1.

Pharmacokinetics

Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes.

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells. The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB).

Biological Activity

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone is a compound belonging to the class of benzothiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships.

- Molecular Formula: C15H17NOS

- Molecular Weight: 259.37 g/mol

- CAS Number: 40312-34-3

Pharmacological Activity

Research indicates that derivatives of benzothiophene exhibit a range of biological activities, including:

- Cytostatic Activity: Compounds similar to this compound have shown potential as cytostatic agents. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects: The compound has been predicted to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity: Some studies have indicated that related compounds exhibit antimicrobial effects against various pathogens. This suggests potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the benzothiophene ring and the amine group are critical for its pharmacological properties. Modifications to the phenyl ring can enhance or diminish activity depending on the substituents present .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions: The reaction between 2-amino benzothiophene derivatives and appropriate aromatic aldehydes under acidic or basic conditions.

- Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compounds and confirm their structure through spectral analysis.

Case Studies

Several studies have explored the biological activity of related benzothiophene derivatives:

- Cytostatic Effects in Cancer Cells : A study demonstrated that certain azomethine derivatives derived from benzothiophene exhibited significant cytostatic effects against human cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

- Anti-inflammatory Activity : Research involving in vivo models showed that certain derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential as anti-inflammatory agents .

Scientific Research Applications

Pharmacological Research

This compound has been studied for its potential as a modulator in various biological pathways. For instance:

- RORγt Modulation : Research indicates that derivatives of benzothiophene can act as modulators of the RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses . The specific derivative (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone has shown promise in enhancing the solubility and bioavailability of such modulators.

Neuropharmacology

Studies have investigated the neuroprotective effects of benzothiophene derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism: 3-Methyl vs. 4-Methylphenyl

- (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone (CAS: 247206-89-9) differs by the methyl group’s position (para vs. meta). The molecular weight remains identical (271.38 g/mol), but steric effects differ due to substituent orientation .

- Biological Implications: Methyl group positioning may influence selectivity for targets like adenosine receptors, where substituent orientation affects allosteric enhancer activity .

Halogen-Substituted Analogs

- NMR data (δ 7.55–7.34 ppm for aromatic protons) confirm distinct electronic environments compared to methyl-substituted analogs .

- (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone: Fluorine’s electronegativity may improve metabolic stability and membrane permeability. This analog is noted in supplier catalogs but lacks published biological data .

Heteroaromatic Replacements

- (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone (CAS: 29462-24-6): Replacing phenyl with thienyl modifies electronic properties (sulfur’s polarizability) and solubility. Molecular weight decreases to 263.38 g/mol (C₁₃H₁₃NOS₂), and the heterocycle may enhance interactions with thiophene-binding proteins .

Structural and Crystallographic Comparisons

- Crystal Packing: The parent compound (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1 in ) crystallizes in the orthorhombic space group Pna2₁, with intramolecular N–H⋯O hydrogen bonds stabilizing a planar six-membered ring. In contrast, the 2-chlorophenyl analog (Compound 2) adopts a monoclinic P2₁/c system, showing how substituent bulk (e.g., chlorine) influences packing . 3-Methylphenyl vs. Phenyl: The methyl group’s steric bulk may disrupt coplanarity between the tetrahydrobenzothiophene and aryl rings, affecting conformational stability .

Antitumor Activity

- Pyrazole derivatives of tetrahydrobenzothiophenes, such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophen-3-yl)-methanone, demonstrate anti-tumor activity via kinase inhibition . The 3-methylphenyl analog’s activity remains unstudied, but substituent lipophilicity (LogP) could modulate cell penetration.

Adenosine Receptor Modulation

- Analogs like PD81,723 (a dimethyl-substituted derivative) act as allosteric enhancers at adenosine A₁ receptors. The 3-methylphenyl group’s moderate electron-donating effect may balance affinity and efficacy compared to stronger electron-withdrawing groups (e.g., chloro) .

Data Tables

Table 1. Key Properties of Selected Analogs

Q & A

Q. How can the synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone be optimized for higher yield and purity?

Methodological Answer:

- Reaction Optimization : Use reflux conditions with glacial acetic acid as both solvent and catalyst, as demonstrated in analogous tetrahydrobenzothiophene derivatives . Adjust molar ratios of reactants (e.g., 2-iminocoumarin-3-carboxamide and aryl methanone precursors) to minimize side products.

- Purification : Employ recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAC gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in hexane/EtOAc 1:1) .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to confirm the tetrahydrobenzothiophene backbone (e.g., δ ~2.5–3.5 ppm for cyclohexene protons) and the 3-methylphenyl ketone group (δ ~7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~325 for ) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Molecular Docking : Utilize software like AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Ser203 in acetylcholinesterase) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate structural features with inhibitory activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative Assays : Re-evaluate activity using standardized protocols (e.g., MIC assays for antimicrobial activity) under consistent conditions (pH, temperature).

- Structural Nuance Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on phenyl rings) to explain divergent results. For example, 3-methylphenyl groups may enhance lipid solubility, altering cell permeability .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

Methodological Answer:

- X-ray Diffraction : Determine bond lengths and angles (e.g., C–S bond in the thiophene ring: ~1.71 Å) to identify electron-deficient regions prone to nucleophilic attack .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering in the tetrahydrobenzothiophene moiety, which influences steric interactions in catalysis or binding .

Q. What in vitro assays are suitable for assessing its pharmacokinetic properties?

Methodological Answer:

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The electron-rich thiophene ring may act as a directing group .

- Experimental Validation : Test palladium-catalyzed coupling with aryl boronic acids under inert atmospheres. Optimize ligand choice (e.g., SPhos for steric bulk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.